2-(1-Aminoethyl)-3-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminoethyl)-3-pyridinol is an organic compound that features a pyridine ring substituted with a hydroxyl group at the third position and an aminoethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-3-pyridinol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyridine with an appropriate aminoethylating agent under controlled conditions. The reaction typically requires a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-Aminoethyl)-3-pyridone.
Reduction: Formation of 2-(1-Aminoethyl)-3-pyridinolamine.
Substitution: Formation of various substituted pyridines depending on the reagent used.
Scientific Research Applications
2-(1-Aminoethyl)-3-pyridinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-3-pyridinol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Aminoethyl)-4-pyridinol
- 2-(1-Aminoethyl)-5-pyridinol
- 2-(1-Aminoethyl)-6-pyridinol
Uniqueness
2-(1-Aminoethyl)-3-pyridinol is unique due to the specific positioning of the hydroxyl and aminoethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(1-aminoethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c1-5(8)7-6(10)3-2-4-9-7/h2-5,10H,8H2,1H3 |
InChI Key |
WQORLOPUNCDUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=N1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.